Cas no 941879-14-7 (ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate)

ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate
- ethyl 4-[4-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 4-[[4-[[(5,6-dihydro-4H-cyclopent[c]isoxazol-3-yl)amino]carbonyl]phenyl]sulfonyl]-, ethyl ester
- AKOS024646861
- F2413-0062
- ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate
- 941879-14-7
-
- インチ: 1S/C20H24N4O6S/c1-2-29-20(26)23-10-12-24(13-11-23)31(27,28)15-8-6-14(7-9-15)18(25)21-19-16-4-3-5-17(16)22-30-19/h6-9H,2-5,10-13H2,1H3,(H,21,25)
- InChIKey: PEKXNSOBBQMPHM-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC)=O)CCN(S(C2=CC=C(C(NC3ON=C4CCCC4=3)=O)C=C2)(=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 448.14165567g/mol
- どういたいしつりょう: 448.14165567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 756
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 130Ų
ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2413-0062-3mg |
ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |
941879-14-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2413-0062-1mg |
ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |
941879-14-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2413-0062-75mg |
ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |
941879-14-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2413-0062-30mg |
ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |
941879-14-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2413-0062-5mg |
ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |
941879-14-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2413-0062-10μmol |
ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |
941879-14-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2413-0062-2mg |
ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |
941879-14-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2413-0062-10mg |
ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |
941879-14-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2413-0062-5μmol |
ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |
941879-14-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2413-0062-4mg |
ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |
941879-14-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate 関連文献
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylateに関する追加情報
Ethyl 4-({4H,5H,6H-Cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate: A Comprehensive Overview
Ethyl 4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate is a complex organic compound with the CAS number 941879-14-7. This compound has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. The molecule consists of a piperazine ring, a benzenesulfonyl group, and a cyclopentac1,2oxazole moiety, which collectively contribute to its intriguing chemical properties.
The cyclopentac1,2oxazole ring system is a key structural element in this compound. This heterocyclic structure is known for its stability and ability to participate in various hydrogen bonding interactions. Recent studies have highlighted the importance of such heterocycles in drug design, particularly in modulating the pharmacokinetic properties of molecules. The carbamoyl group attached to the cyclopentac1,2oxazole ring further enhances the compound's ability to engage in hydrogen bonding, which is crucial for its potential bioactivity.
The benzenesulfonyl group is another critical component of this molecule. Sulfonamide groups are well-known for their role in enhancing the solubility and bioavailability of drugs. In this compound, the benzenesulfonyl group not only contributes to these properties but also serves as a platform for further functionalization. Researchers have explored the substitution patterns on the benzene ring to optimize the compound's pharmacodynamic properties.
The piperazine ring in this molecule is a saturated six-membered ring containing two nitrogen atoms. Piperazines are widely used in drug design due to their ability to form hydrogen bonds and their compatibility with various functional groups. In this case, the piperazine ring is substituted with an ethyl carboxylate group at position 1 and a benzenesulfonyl group at position 4. This substitution pattern has been shown to influence the compound's stability and its ability to interact with biological targets.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that ethyl 4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate exhibits promising binding affinities towards several therapeutic targets. For instance, it has shown potential as an inhibitor of certain kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.
Moreover, the synthesis of this compound has been optimized through a series of multi-step reactions involving advanced coupling techniques and protecting group strategies. The development of efficient synthetic routes has significantly enhanced the scalability of this molecule for preclinical studies. Researchers have also explored alternative synthetic pathways to introduce additional functional groups or modify existing ones to further tailor its properties.
In terms of pharmacokinetics, ethyl 4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate demonstrates favorable absorption profiles in preclinical models. Its solubility and permeability characteristics make it an attractive candidate for oral drug delivery systems. Ongoing studies are focused on evaluating its bioavailability and metabolic stability to assess its suitability as a lead compound for drug development.
The combination of these structural features and pharmacological properties positions ethyl 4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate as a promising candidate for further exploration in therapeutic areas such as oncology and inflammation. Its unique chemical architecture provides a foundation for future modifications aimed at improving efficacy and reducing off-target effects.
In conclusion, ethyl 4-{[4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl}benzenesulfonylpiperazine-1-carboxylic acid ethylester represents a cutting-edge advancement in medicinal chemistry. With its innovative structure and potential therapeutic applications, this compound continues to be an area of intense research interest within the scientific community.
941879-14-7 (ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate) 関連製品
- 952982-70-6(2-fluoro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 1022112-32-8(Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate)
- 10154-72-0(Propanoic acid, 3-(phenylsulfonyl)-, methyl ester)
- 17321-44-7(3,4-dimethyl-1-phenyl-1H-pyrazolo3,4-bpyridin-6-ol)
- 2138069-17-5(methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine)
- 1439899-47-4(2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid)
- 868966-41-0(N-(2-methylphenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 225229-02-7(N-Ethyl-2-(methylamino)acetamide)
- 745783-72-6((S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%)
- 6266-42-8(N-(1,2-diphenylethyl)propan-1-amine;hydrochloride)




